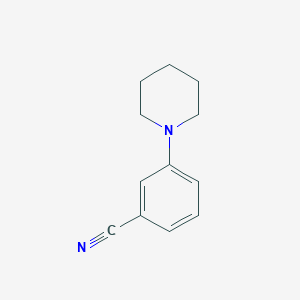

3-Piperidin-1-ylbenzonitrile

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-piperidin-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-10-11-5-4-6-12(9-11)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMEMJQTXKKOYGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427633 | |

| Record name | 3-piperidin-1-ylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175696-74-9 | |

| Record name | 3-piperidin-1-ylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Piperidin 1 Ylbenzonitrile

Advanced Synthetic Routes to 3-Piperidin-1-ylbenzonitrile

The construction of the C(aryl)-N bond is the key step in synthesizing this compound. Modern organic synthesis offers several powerful methods to achieve this transformation, primarily through transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal-catalyzed reactions, particularly those employing palladium and copper, are the most robust and widely used methods for forming C-N bonds. tandfonline.com

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for the N-arylation of amines. wikipedia.orgacsgcipr.org The synthesis of this compound via this method would involve the reaction of piperidine (B6355638) with a 3-halobenzonitrile (where X = I, Br, Cl) or a 3-sulfonyloxybenzonitrile (e.g., triflate). The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.org The choice of ligand is crucial and has evolved over several "generations" of catalyst systems to improve reaction scope and efficiency. wikipedia.org

The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl piperidine and regenerate the Pd(0) catalyst. libretexts.org

| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield |

| 1 | 3-Bromobenzonitrile | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-110 | High |

| 2 | 3-Chlorobenzonitrile | Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane | 100-120 | Moderate-High |

| 3 | 3-Iodobenzonitrile | PdCl₂(PPh₃)₂ | Cs₂CO₃ | DMF | 90-110 | High |

This is a representative table based on typical conditions for Buchwald-Hartwig amination reactions.

Ullmann Condensation: A classical method for C-N bond formation, the Ullmann reaction involves the copper-catalyzed coupling of an aryl halide with an amine. nih.govorganic-chemistry.org Traditional Ullmann conditions often required harsh conditions (high temperatures, stoichiometric copper). However, modern protocols utilize catalytic amounts of copper(I) salts (e.g., CuI) in the presence of a ligand (such as 1,10-phenanthroline (B135089) or an amino acid) and a base, allowing the reaction to proceed under milder conditions. nih.govresearchgate.net This method is particularly effective for aryl iodides and bromides. nih.gov

Direct and Indirect Nucleophilic Aromatic Substitution Pathways

Nucleophilic Aromatic Substitution (SNAr) provides a metal-free alternative for the synthesis of this compound. This pathway involves the direct displacement of a leaving group on the aromatic ring by the nucleophilic piperidine.

The SNAr mechanism proceeds via an addition-elimination sequence, where the nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is restored upon the expulsion of the leaving group. youtube.com

For this reaction to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), typically positioned ortho or para to the leaving group. In the case of 3-halobenzonitriles, the cyano (-CN) group is an EWG. However, its meta position relative to the halogen provides less stabilization to the Meisenheimer complex compared to an ortho or para arrangement. Consequently, SNAr reactions on 3-halobenzonitriles generally require more forcing conditions, such as high temperatures and the use of a polar aprotic solvent like DMSO or DMF, to proceed effectively. beilstein-journals.org The reactivity of the aryl halide follows the order F > Cl > Br > I, which is characteristic of the rate-determining nucleophilic addition step. nih.gov

A relevant example is the synthesis of 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile, which was achieved by heating 4-fluorobenzonitrile (B33359) with 1-(piperidin-4-yl)piperidine in DMSO. nih.gov A similar strategy could be applied to synthesize the title compound from 3-fluorobenzonitrile (B1294923) and piperidine.

Alternative Synthetic Strategies for the this compound Core

Reductive Amination: An alternative route that avoids both transition metals and SNAr conditions is the reductive amination of 3-cyanobenzaldehyde (B1676564) with piperidine. researchgate.netpearson.com This two-step, one-pot process first involves the condensation of the aldehyde and the secondary amine to form an iminium ion intermediate. Subsequent in-situ reduction of the iminium ion with a suitable reducing agent furnishes the target tertiary amine. pearson.com

Mild and selective reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are highly effective for this transformation, as they are capable of reducing the iminium ion in the presence of the unreacted aldehyde and are stable in acidic conditions often used to promote iminium formation. harvard.edu

| Starting Material 1 | Starting Material 2 | Reducing Agent | Solvent | Key Features |

| 3-Cyanobenzaldehyde | Piperidine | NaBH(OAc)₃ | Dichloromethane (DCM) or Dichloroethane (DCE) | Mild conditions, high functional group tolerance. |

| 3-Cyanobenzaldehyde | Piperidine | H₂ / Pd/C | Methanol or Ethanol | Catalytic hydrogenation; can also reduce the nitrile group under harsher conditions. |

| 3-Cyanobenzaldehyde | Piperidine | NaBH₃CN | Methanol (with acid catalyst) | Effective but generates toxic cyanide byproducts. |

This table outlines common conditions for reductive amination.

Derivatization and Functionalization of this compound

Once synthesized, this compound offers two primary sites for further chemical modification: the piperidine ring and the benzonitrile (B105546) ring.

Chemical Modifications on the Piperidine Moiety

The tertiary N-aryl piperidine structure is generally stable. Modifications typically target the C-H bonds of the piperidine ring. One advanced strategy for functionalizing the C2 (α-amino) position of N-aryl piperidines involves asymmetric deprotonation. For example, N-Boc-2-arylpiperidines have been functionalized via kinetic resolution using a chiral base like n-BuLi/(-)-sparteine. rsc.org This process selectively deprotonates one enantiomer at the benzylic C-H bond, creating a lithiated intermediate that can be quenched with various electrophiles to yield enantioenriched 2,2-disubstituted piperidines. rsc.orgacs.org While this compound itself lacks the N-Boc group and a benzylic C-H at the 2-position, analogous directed metallation strategies could potentially be developed to functionalize the piperidine ring.

Other transformations could target functional groups introduced onto the piperidine ring prior to its arylation. For instance, a 4-methylenepiperidine (B3104435) derivative could undergo ozonolysis to a 4-piperidone, which serves as a versatile handle for further reactions. acs.org

Substituent Effects and Reactivity on the Benzonitrile Ring

The benzonitrile ring's reactivity is dictated by the interplay between the electron-donating piperidino group and the electron-withdrawing cyano group.

Reactions of the Nitrile Group: The cyano group is a versatile functional group that can undergo several important transformations. ebsco.comlibretexts.org

Hydrolysis: Under strong acidic or basic conditions, the nitrile can be hydrolyzed. The reaction proceeds through an amide intermediate to ultimately yield 3-(piperidin-1-yl)benzoic acid. libretexts.org

Reduction: The nitrile can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄), yielding (3-(piperidin-1-yl)phenyl)methanamine. libretexts.org

Addition of Organometallics: Grignard or organolithium reagents can add to the electrophilic carbon of the nitrile. Subsequent hydrolysis of the resulting imine intermediate produces a ketone, for example, 3-piperidin-1-yl-(acyl)benzene. libretexts.org

Reactivity of the Aromatic Ring: The piperidino group is a powerful activating, ortho, para-directing group for electrophilic aromatic substitution (EAS) due to the lone pair on the nitrogen atom. masterorganicchemistry.com Conversely, the cyano group is a deactivating, meta-directing group. masterorganicchemistry.com In this compound, these effects are synergistic in some positions and antagonistic in others.

Positions 2 and 6 (ortho to piperidino): Strongly activated by the piperidino group.

Position 4 (para to piperidino): Strongly activated by the piperidino group.

Position 5 (meta to both): Deactivated by the cyano group and less activated by the piperidino group.

Therefore, electrophilic substitution reactions such as halogenation, nitration, or Friedel-Crafts reactions are expected to occur predominantly at positions 2, 4, and 6, with the precise regioselectivity influenced by steric hindrance from the piperidine ring. vedantu.comlibretexts.org

Stereochemical Aspects in this compound Analog Synthesis

Achieving stereochemical control is a paramount objective in the synthesis of complex molecules like analogs of this compound. The three-dimensional arrangement of atoms can profoundly influence a molecule's interaction with biological targets. Several advanced strategies are employed to synthesize specific stereoisomers of substituted piperidines.

One effective method involves the use of chiral auxiliaries . These are chiral compounds that are temporarily incorporated into a non-chiral substrate to direct the stereochemical outcome of a subsequent reaction. For instance, carbohydrate-derived auxiliaries, such as D-arabinopyranosylamine, have been successfully used. cdnsciencepub.com A domino Mannich–Michael reaction with an aldimine derived from this auxiliary can produce N-substituted dehydropiperidinones with high diastereoselectivity. cdnsciencepub.com Similarly, phenylglycinol-derived oxazolopiperidone lactams serve as versatile chiral building blocks, allowing for the controlled, stepwise introduction of substituents onto the piperidine ring to yield enantiopure polysubstituted products. researchgate.net

Catalytic asymmetric synthesis represents another powerful approach, offering the advantage of generating large quantities of a chiral product from a small amount of a chiral catalyst. Rhodium-catalyzed asymmetric reductive Heck reactions, for example, can be used to couple arylboronic acids with pyridine (B92270) derivatives. acs.org This multi-step process, which includes partial reduction of pyridine followed by an asymmetric carbometalation, provides access to a wide array of enantioenriched 3-substituted piperidines. acs.org Furthermore, rhodium-catalyzed C-H insertion reactions can achieve site-selective and stereoselective functionalization at various positions on the piperidine ring, with the outcome controlled by the choice of catalyst and protecting groups on the nitrogen atom. nih.gov

The table below summarizes reaction conditions for a stereoselective C-H functionalization approach to synthesize substituted piperidine analogs.

Table 1: Catalyst-Controlled C-H Functionalization for Piperidine Analog Synthesis nih.gov

| Target Position | Catalyst | N-Protecting Group | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |

|---|---|---|---|---|

| C-2 | Rh₂(R-TCPTAD)₄ | Boc | 10:1 | 96% |

| C-2 | Rh₂(R-TPPTTL)₄ | Brosyl | 20:1 | 96% |

Data sourced from related synthetic studies on substituted piperidines.

Advanced Spectroscopic and Analytical Characterization Techniques for 3 Piperidin 1 Ylbenzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), the precise arrangement of atoms and the connectivity within a molecule can be determined.

For 3-Piperidin-1-ylbenzonitrile, ¹H NMR spectroscopy would be expected to reveal distinct signals corresponding to the protons on the benzonitrile (B105546) ring and the piperidine (B6355638) ring. The aromatic protons on the benzonitrile ring would typically appear in the downfield region of the spectrum (typically δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The substitution pattern on the benzene (B151609) ring would give rise to a specific splitting pattern. For a 3-substituted pattern, one would expect to see a singlet, a doublet, a triplet, and another doublet, or more complex multiplets depending on the coupling constants.

The protons of the piperidine ring would be found in the upfield region of the spectrum. The protons on the carbons adjacent to the nitrogen atom (α-protons) would be expected to resonate at a lower field (around δ 3.0-3.5 ppm) compared to the other piperidine protons (β- and γ-protons, typically δ 1.5-2.0 ppm) due to the electron-withdrawing effect of the nitrogen.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbon atom of the nitrile group (-C≡N) would be expected to appear in the range of δ 115-125 ppm. The aromatic carbons would resonate between δ 110-160 ppm, with the carbon attached to the piperidine group appearing at a lower field due to the nitrogen's deshielding effect. The carbon atoms of the piperidine ring would show signals in the upfield region, with the α-carbons appearing around δ 50-60 ppm and the β- and γ-carbons at higher fields.

To provide a hypothetical illustration, the expected chemical shifts for this compound are presented in the interactive data table below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzonitrile H-2 | 7.1-7.3 | 115-120 |

| Benzonitrile H-4 | 7.2-7.4 | 120-125 |

| Benzonitrile H-5 | 7.3-7.5 | 128-132 |

| Benzonitrile H-6 | 7.0-7.2 | 118-122 |

| Piperidine α-H | 3.1-3.4 | 50-55 |

| Piperidine β-H | 1.6-1.8 | 25-30 |

| Piperidine γ-H | 1.5-1.7 | 23-28 |

| Nitrile Carbon | - | 118-122 |

| Benzonitrile C-1 | - | 110-115 |

| Benzonitrile C-3 | - | 150-155 |

Advanced Mass Spectrometry for Molecular Identification and Impurity Profiling

Advanced mass spectrometry (MS) techniques are critical for determining the molecular weight of a compound and for gaining insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental composition.

For this compound (C₁₂H₁₄N₂), the expected exact mass would be approximately 186.1157 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 186. The fragmentation pattern would be characteristic of the molecule's structure. Common fragmentation pathways for related N-aryl piperidines often involve cleavage of the piperidine ring. The loss of an ethyl group (C₂H₅) would result in a fragment at m/z 157. Alpha-cleavage next to the nitrogen atom could lead to the formation of a stabilized iminium ion. For the benzonitrile moiety, a characteristic fragment corresponding to the cyanophenyl cation (m/z 102) could be observed.

A hypothetical table of expected mass-to-charge ratios (m/z) for the major fragments of this compound is provided below.

| m/z | Proposed Fragment |

| 186 | [M]⁺ (Molecular Ion) |

| 185 | [M-H]⁺ |

| 157 | [M-C₂H₅]⁺ |

| 102 | [C₇H₄N]⁺ (Cyanophenyl cation) |

Impurity profiling using techniques like GC-MS or LC-MS is also a crucial application of mass spectrometry. By separating the main compound from any impurities, the mass spectrometer can identify these minor components based on their mass spectra, which is vital for quality control.

Chromatographic Separations and Purity Assessment (HPLC, GC)

Chromatographic techniques are essential for separating components of a mixture and for assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods.

For a compound like this compound, a reversed-phase HPLC method would likely be employed for purity analysis. A C18 column would be a suitable stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent such as acetonitrile (B52724) or methanol. Detection would typically be performed using a UV detector, as the benzonitrile chromophore absorbs UV light. A pure sample would exhibit a single major peak in the chromatogram. The retention time of this peak would be characteristic of the compound under the specific chromatographic conditions. The purity can be calculated by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Gas chromatography is another viable technique for the analysis of this compound, given its likely volatility. A capillary column with a non-polar or medium-polarity stationary phase would be appropriate. The sample would be injected into a heated inlet, vaporized, and carried through the column by an inert gas (e.g., helium or nitrogen). The retention time would be a key identifier. When coupled with a mass spectrometer (GC-MS), this technique provides both separation and identification of the compound and any volatile impurities.

A hypothetical data table for a purity assessment of this compound by HPLC is presented below.

| Technique | Column | Mobile Phase | Flow Rate | Detection | Retention Time | Purity (%) |

| HPLC | C18, 4.6 x 150 mm, 5 µm | Acetonitrile:Water (70:30) | 1.0 mL/min | UV at 254 nm | 4.5 min | >99% |

Pharmacological and Biological Activity Profiling of 3 Piperidin 1 Ylbenzonitrile and Its Analogs

Investigations into Broad Biological Activities

Antimicrobial Efficacy

The piperidine (B6355638) scaffold is a recurring motif in compounds investigated for their antimicrobial properties. Research into its analogs has revealed a spectrum of activity against various bacterial pathogens. Piperidine derivatives have been synthesized and evaluated for their efficacy against both Gram-positive and Gram-negative bacteria, with some compounds demonstrating significant potency. researchgate.net For instance, studies on piperidin-4-one derivatives showed that these compounds possess antibacterial and antifungal activities. The addition of a thiosemicarbazone moiety to the piperidine ring was found to enhance antifungal activity significantly. nih.gov

Another area of research involves the synthesis of benzoyl and sulphonyl derivatives of Piperidine-4-carboxamide. These synthesized compounds have been studied for their antimicrobial activity using methods such as disc diffusion, indicating that modification of the piperidine core can lead to potent antibacterial agents. researchgate.net Similarly, other research has focused on new piperidine derivatives, testing their activity against pathogens like Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), further establishing the therapeutic potential of this chemical class in combating bacterial infections. mdpi.com The broad applicability of piperidine-containing compounds in developing new antimicrobial agents is a subject of ongoing research. ijnrd.orgnih.gov

Table 1: Antimicrobial Activity of Selected Piperidine Analogs

| Compound Class | Target Organisms | Observed Effect | Reference |

|---|---|---|---|

| 2,6-diaryl-3-methyl-4-piperidones | Various bacteria | Good activity compared to standard drugs. | nih.gov |

| Thiosemicarbazone derivatives of piperidin-4-one | Various fungi | Significant antifungal activity. | nih.gov |

| (E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylate | Staphylococcus aureus, Escherichia coli | Good activity against Gram-positive bacteria. | mdpi.com |

| Benzoyl and Sulphonyl derivatives of Piperidine-4-carboxamide | Not specified | Investigated for antimicrobial activity. | researchgate.net |

Central Nervous System Activity, including Antipsychotic Potential

Analogs of 3-Piperidin-1-ylbenzonitrile, particularly those incorporating the piperidine ring, have been a major focus in the development of agents targeting the central nervous system (CNS). ijnrd.org A significant area of this research has been in the pursuit of new antipsychotic drugs. Many piperidine derivatives have been designed and synthesized based on a multi-target strategy, aiming to modulate dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, which is a hallmark of atypical antipsychotics. wisdomlib.org

One prominent example is the development of 3-[[(aryloxy)alkyl]piperidinyl]-1,2-benzisoxazoles. Many compounds in this series displayed a moderate affinity for the D2 receptor while showing a significantly greater affinity for the 5-HT2 receptor, a profile suggested to be necessary for atypical antipsychotic activity. researchgate.net This dual antagonism is believed to contribute to efficacy against the positive symptoms of schizophrenia while potentially mitigating the risk of extrapyramidal side effects. Research has shown that these compounds can exhibit potent antipsychotic-like activity in preclinical models. researchgate.net The versatility of the piperidine scaffold allows for structural modifications that can fine-tune receptor binding affinities and improve CNS penetration, making it a valuable component in neuroleptic drug design. nih.gov

Table 2: CNS Receptor Activity of Selected Piperidine Analogs

| Compound Series | Target Receptors | Therapeutic Potential | Reference |

|---|---|---|---|

| Aryl-piperidine derivatives | Dopamine D2, Serotonin 5-HT2A | Antipsychotic | wisdomlib.org |

| 3-[[(aryloxy)alkyl]piperidinyl]-1,2-benzisoxazoles | Dopamine D2, Serotonin 5-HT2A | Atypical Antipsychotic | researchgate.net |

| 2-(piperidin-3-yl)-1H-benzimidazoles | Histamine H1 | Sedative Hypnotics (Insomnia) | nih.gov |

Anticoagulant Mechanisms

The therapeutic potential of piperidine derivatives extends to hematology, specifically in the development of anticoagulants. Certain analogs have been investigated as inhibitors of key enzymes in the coagulation cascade. The coagulation cascade involves a series of enzymatic activations culminating in the formation of a fibrin (B1330869) clot; interrupting this pathway is a primary mechanism for anticoagulant drugs. scbt.com

Research has identified specific piperidine diamine derivatives as potent inhibitors of Factor Xa (fXa). researchgate.net Factor Xa is a critical enzyme at the convergence of the intrinsic and extrinsic coagulation pathways, responsible for converting prothrombin to thrombin. scbt.com By inhibiting fXa, these compounds effectively block the amplification of the clotting cascade, thereby exerting an anticoagulant effect. Studies have shown that piperidine derivatives, particularly those containing amide and urea (B33335) functionalities, can exhibit potent fXa inhibitory and anticoagulant activity in both in vitro and in vivo models. researchgate.net This line of research highlights the potential of the piperidine scaffold in designing novel oral anticoagulants.

Table 3: Anticoagulant Activity of Piperidine Analogs

| Compound Class | Mechanism of Action | Biological Effect | Reference |

|---|---|---|---|

| Piperidine diamine derivatives | Factor Xa (fXa) Inhibition | Anticoagulation | researchgate.net |

Research in Metabolic and Cardiovascular Health

Studies on Lipid Metabolism Modulation

Piperidine-containing compounds have been explored for their role in modulating lipid metabolism, which is central to metabolic health. Certain piperidine alkaloids, such as those isolated from Piper retrofractum Vahl., have demonstrated the ability to protect against high-fat diet-induced obesity in preclinical models. nih.gov

The mechanism of action for these compounds involves the regulation of key proteins involved in energy homeostasis and lipid metabolism. nih.gov Research has shown that these piperidine alkaloids can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy. nih.gov Activation of AMPK can lead to a downstream regulation of proteins involved in fatty acid synthesis and oxidation. Furthermore, these alkaloids have been found to activate peroxisome proliferator-activated receptor δ (PPARδ), another key regulator of lipid metabolism. nih.gov Another class of piperidine analogs, which act as soluble epoxide hydrolase (sEH) inhibitors, have also been identified as mediators of lipid metabolism, suggesting a multifaceted role for this scaffold in metabolic regulation. researchgate.net

Table 4: Activity of Piperidine Analogs in Lipid Metabolism

| Compound Class | Mechanism of Action | Observed Effect | Reference |

|---|---|---|---|

| Piperidine alkaloids (piperine, pipernonaline) | Activation of AMPK and PPARδ | Regulation of lipid metabolism-related proteins; attenuation of diet-induced obesity. | nih.gov |

| Piperidine-derived amide sEH inhibitors | Inhibition of soluble epoxide hydrolase (sEH) | Mediation of lipid metabolism. | researchgate.net |

Cardiovascular Disease Pathophysiology and Therapeutic Interventions

Analogs based on the piperidine structure have emerged as promising therapeutic interventions in the context of cardiovascular disease. A key area of investigation is the development of soluble epoxide hydrolase (sEH) inhibitors. The sEH enzyme metabolizes epoxyeicosatrienoic acids (EETs), which are lipid mediators with vasodilatory, anti-inflammatory, and cardioprotective properties. nih.gov By inhibiting sEH, piperidine-based compounds can increase the bioavailability of these protective EETs. nih.gov

Studies have demonstrated that sEH inhibitors can offer significant protection against cardiovascular end-organ damage. nih.gov For example, piperidine-containing sEH inhibitors have been shown to be cardioprotective in models of ischemia-reperfusion (IR) injury, reducing myocardial damage in normal, hypertensive, and diabetic states. nih.gov These compounds help to preserve cardiac function following an ischemic event. Furthermore, sEH inhibition has been shown to prevent pressure overload-induced cardiac hypertrophy and reduce the risk of ventricular arrhythmias associated with cardiac remodeling. nih.gov This body of research supports the inhibition of sEH by piperidine analogs as a viable therapeutic strategy for managing IR-induced cardiac damage and other cardiovascular disorders. nih.govnih.gov

Table 5: Therapeutic Effects of Piperidine Analogs in Cardiovascular Models

| Compound Class / Specific Compound | Cardiovascular Model | Therapeutic Intervention / Effect | Reference |

|---|---|---|---|

| Soluble epoxide hydrolase (sEH) inhibitors | Ischemia-Reperfusion (IR) Injury | Decreased myocardial damage; preserved heart rate and tension. | nih.gov |

| 1-(1-propanoylpiperidin-4-yl)-3-(4-trifluoromethoxy)phenyl)urea (TPPU) | IR in normal, hypertensive, and diabetic rats | Protected the heart from IR-induced damage. | nih.gov |

| Soluble epoxide hydrolase (sEH) inhibitors | Cardiac Hypertrophy / Heart Failure | Prevention of pressure overload-induced hypertrophy; reversal of pre-established hypertrophy. | nih.gov |

| Soluble epoxide hydrolase (sEH) inhibitors | Endothelial Dysfunction | Increased relaxant effect of acetylcholine (B1216132) in aortas from diabetic and hypertensive rats. | nih.gov |

Engagement with Nuclear Receptors and Gene Expression Regulation

Nuclear receptors are a class of ligand-activated transcription factors that regulate a wide array of physiological processes, making them significant targets for drug development. nih.gov Upon activation by small molecule ligands, these receptors can modulate the expression of specific genes, leading to a physiological response. nih.gov The interaction of synthetic compounds with nuclear receptors can either mimic the action of endogenous ligands (agonism) or block them (antagonism), thereby altering gene transcription.

While direct studies on this compound's interaction with nuclear receptors are not extensively documented in publicly available research, the broad pharmacological activity of piperidine-containing compounds suggests potential interactions with various cellular signaling pathways, which may include those governed by nuclear receptors. clinmedkaz.orgresearchgate.net The lipophilic nature of many piperidine derivatives could facilitate their entry into cells and subsequent interaction with intracellular targets like nuclear receptors. The activation or inhibition of these receptors would, in turn, lead to changes in the transcription of target genes, forming the basis of the compound's biological effects.

Elucidation of Molecular Mechanisms of Action

Understanding the precise molecular mechanisms through which a compound exerts its effects is fundamental in pharmacology. This involves identifying its biological targets, characterizing the binding interactions, and elucidating the downstream cellular events.

The piperidine scaffold is a common feature in many pharmacologically active molecules, known to interact with a diverse range of biological targets. researchgate.netnih.gov In silico predictions and experimental studies on various piperidine derivatives have shown that they can engage with enzymes, G protein-coupled receptors (GPCRs), transport systems, and voltage-gated ion channels. clinmedkaz.org

For instance, specific analogs of this compound have been investigated for their affinity towards various receptors. One notable example is the study of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716), a potent and selective antagonist for the CB1 cannabinoid receptor. nih.gov Such studies highlight that the piperidine ring is a key structural element for interaction with specific receptor binding pockets. The biological targets for compounds in this class are highly dependent on the nature and position of substituents on both the piperidine and benzonitrile (B105546) rings.

Table 1: Potential Biological Targets for Piperidine Derivatives

| Target Class | Specific Examples | Potential Effect |

|---|---|---|

| Receptors | Cannabinoid Receptors (CB1), Sigma Receptors (σ1, σ2), CCR5 | Antagonism / Agonism |

| Enzymes | Pyruvate Dehydrogenase Kinase (PDK), MenA | Inhibition |

| Ion Channels | Voltage-gated K+, Na+, Cl- channels | Modulation |

Beyond simple binding affinity (a measure of thermodynamic equilibrium), the kinetics of the ligand-receptor interaction—specifically the association (k_on_) and dissociation (k_off_) rates—are increasingly recognized as crucial determinants of a drug's in vivo efficacy. ibmc.msk.runih.govresearcher.life The residence time (RT), which is the reciprocal of the dissociation rate (1/k_off_), describes the duration a ligand remains bound to its target and can be a better predictor of pharmacological activity than affinity alone. nih.gov

Pyruvate Dehydrogenase Kinase (PDK) is a key regulatory enzyme in cellular metabolism that inactivates the Pyruvate Dehydrogenase Complex (PDC) through phosphorylation. mdpi.comnih.gov There are four known isoforms of PDK (PDK1-4). PDK-4 is highly expressed in the heart and skeletal muscle and is upregulated in conditions like heart failure and diabetes, making it an attractive therapeutic target. mdpi.com Inhibition of PDKs can reverse the metabolic shift seen in many cancer cells (the Warburg effect), presenting another avenue for therapeutic intervention. researchgate.netnih.gov

Several inhibitors of PDK have been developed, and some possess structural features reminiscent of piperidine derivatives. Dichloroacetate (DCA) is a well-known PDK inhibitor, though it suffers from limitations. mdpi.comnih.gov More potent, novel inhibitors have been identified, and while not direct analogs of this compound, they demonstrate that small molecules can effectively inhibit PDK activity. researchgate.netnih.gov For example, certain inhibitors have been shown to bind to allosteric sites on the enzyme, such as the lipoamide-binding site, rather than the active ATP-binding pocket. researchgate.net This suggests that derivatives of this compound could potentially be designed to target PDK-4, thereby modulating cellular metabolism.

Table 2: IC50 Values of Selected PDK Inhibitors

| Compound | Target Isoform(s) | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 11 | PDK1 | 0.41 | nih.gov |

| Compound 7 | PDK1 | 0.62 | nih.gov |

| Compound 6 | PDK1 | 1.26 | nih.gov |

| Compound 8c | PDK4 | 0.084 | researchgate.net |

Note: These compounds are not direct analogs of this compound but serve to illustrate the potential for small molecules to inhibit PDKs.

Pharmacologically active compounds exert their effects by modulating intricate cellular signaling pathways. These pathways, such as the NF-κB, MAPK, and PI3K/Akt pathways, control fundamental cellular processes including proliferation, apoptosis, and inflammation. nih.gov Disruption of these pathways is a hallmark of many diseases, including cancer. nih.gov

Given the wide range of biological targets for piperidine derivatives, it is plausible that this compound and its analogs could influence one or more of these key signaling cascades. clinmedkaz.org For example, if an analog were to bind to a G protein-coupled receptor, it could trigger a cascade involving second messengers like cAMP, which in turn could activate protein kinases and transcription factors, ultimately altering gene expression and cellular function. The specific pathways modulated would be intrinsically linked to the biological target identified in section 4.4.1.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound into a potent and selective drug candidate. These studies involve systematically modifying the chemical structure of a molecule and assessing how these changes affect its biological activity.

For piperidine-based scaffolds, SAR studies have revealed several key principles. For instance, in a series of inhibitors targeting the enzyme MenA from Mycobacterium tuberculosis, modifications to different regions of a piperidine-containing scaffold led to the identification of compounds with improved potency and better drug-like properties, such as reduced lipophilicity. nih.govnih.gov

Applying these principles to this compound, a hypothetical SAR exploration could involve:

Substitution on the Benzonitrile Ring: Adding electron-withdrawing or electron-donating groups at different positions could influence electronic properties and potential interactions with a target.

Substitution on the Piperidine Ring: Introducing substituents on the piperidine ring could affect the compound's conformation, lipophilicity, and ability to form hydrogen bonds. For example, studies on σ1 receptor ligands showed that a 1-methylpiperidine (B42303) moiety resulted in high affinity, whereas other substituents led to lower affinity. researchgate.net

Modification of the Linker: The direct nitrogen-aryl bond could be modified, for instance, by introducing a short alkyl chain, to alter the flexibility and spatial orientation of the two ring systems.

Table 3: Hypothetical SAR for this compound Derivatives

| Modification Site | Type of Modification | Predicted Impact on Activity | Rationale |

|---|---|---|---|

| Benzonitrile Ring | Addition of a hydroxyl group | May increase or decrease affinity | Introduces hydrogen bonding capability |

| Benzonitrile Ring | Addition of a halogen (e.g., Cl, F) | May increase affinity | Alters electronic distribution and can participate in halogen bonding |

| Piperidine Ring | Addition of a methyl group | May increase or decrease affinity | Alters steric profile and lipophilicity |

Structure-Property Relationship (SPR) studies focus on how chemical structure influences physicochemical properties like solubility, stability, and membrane permeability, which are critical for a compound's pharmacokinetic profile. For piperidine derivatives, a key consideration is lipophilicity (often measured as cLogP). Highly lipophilic compounds may exhibit potent activity but often suffer from poor solubility and high metabolic turnover. nih.gov Therefore, an important goal in modifying the this compound scaffold would be to balance the structural requirements for potent biological activity with the physicochemical properties needed for favorable drug-like characteristics.

Computational and Theoretical Chemistry Approaches for 3 Piperidin 1 Ylbenzonitrile

Quantum Chemical Calculations and Electronic Structure Investigations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to achieve a balance between accuracy and computational cost, making them suitable for studying molecules of the size of 3-Piperidin-1-ylbenzonitrile. jddtonline.info These calculations begin with the optimization of the molecule's geometry to find its most stable three-dimensional structure, which corresponds to a minimum on the potential energy surface. epstem.net The absence of imaginary frequencies in the subsequent vibrational analysis confirms that this optimized structure is a true energy minimum.

Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of delocalized orbitals spread across the entire molecule. tamu.edu Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity. jddtonline.infoepstem.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

Electron density analysis provides further insights into the molecule's chemical behavior. The Molecular Electrostatic Potential (MEP) map is a valuable tool that visualizes the charge distribution on the molecular surface. jddtonline.info It identifies electrophilic sites (positive potential, prone to nucleophilic attack) and nucleophilic sites (negative potential, prone to electrophilic attack), which is essential for predicting intermolecular interactions, including hydrogen bonding. mdpi.com For this compound, the nitrogen atom of the nitrile group is expected to be a region of high negative potential, while hydrogen atoms on the piperidine (B6355638) and benzene (B151609) rings would exhibit positive potential.

Note: These values are illustrative and derived from quantum chemical calculations on structurally related compounds. Actual values for this compound would require specific calculations.

The conformational landscape of this compound is primarily defined by the piperidine ring and its orientation relative to the benzonitrile (B105546) moiety. The piperidine ring typically adopts a stable chair conformation to minimize steric strain. researchgate.net Quantum chemical calculations can be used to explore different possible conformers and determine their relative energies, identifying the most stable, low-energy conformations that the molecule is likely to adopt.

Table 2: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretching | Aromatic Ring | 3100 - 3000 |

| C-H Stretching | Piperidine Ring (CH₂) | 3000 - 2850 |

| C≡N Stretching | Nitrile | 2240 - 2220 |

| C=C Stretching | Aromatic Ring | 1600 - 1450 |

| C-N Stretching | Aryl-N & Piperidine C-N | 1360 - 1250 |

Note: These are typical frequency ranges. Precise values are obtained from DFT calculations and may be scaled to better match experimental data.

Molecular Modeling and Simulation Studies

Molecular modeling and simulations extend theoretical investigations to dynamic systems, particularly the interaction of a small molecule like this compound with biological macromolecules such as proteins.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein to form a stable complex. chemrevlett.com This method is central to structure-based drug design. The process involves placing the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity, often expressed as a binding energy (kcal/mol). researchgate.net

For this compound, docking studies would involve selecting a relevant protein target and evaluating how the molecule fits within its active site. The analysis of the docked pose reveals crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. alliedacademies.orgnih.gov For instance, the nitrile nitrogen could act as a hydrogen bond acceptor, while the benzene ring could engage in hydrophobic or π-stacking interactions.

Table 3: Illustrative Molecular Docking Results for a Ligand in a Protein Active Site

| Parameter | Description | Example Value |

|---|---|---|

| Binding Energy | The estimated free energy of binding | -8.5 kcal/mol |

| Inhibition Constant (Ki) | The theoretical concentration for 50% inhibition | 150 nM |

| Key Interacting Residues | Amino acids forming significant bonds with the ligand | Tyr101, Phe250, Asn312 |

| Types of Interactions | Nature of the bonds formed | Hydrogen bond with Asn312; Hydrophobic interactions with Phe250 |

Note: These results are hypothetical and serve to illustrate the data obtained from a typical molecular docking study.

While molecular docking provides a static picture of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations track the movements of atoms in the ligand-protein complex over time, providing insights into its stability and conformational flexibility. mdpi.comrsc.org The stability of the complex is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation period. A stable RMSD profile suggests that the ligand remains securely bound within the active site. chemrevlett.com

MD simulations also allow for the calculation of binding free energies using more rigorous methods like Molecular Mechanics Generalized Born Surface Area (MM-GBSA). alliedacademies.org This approach provides a more accurate estimation of binding affinity by considering the dynamic nature of the complex and the effects of solvation.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Development

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. rutgers.edumdpi.com

A QSAR study on a series of this compound analogs would involve calculating a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure, including its physicochemical properties (e.g., lipophilicity, molar refractivity), electronic properties (e.g., Hammett sigma), and steric properties (e.g., STERIMOL values). nih.gov Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. mdpi.comrsc.org These techniques generate contour maps that visualize the regions around the aligned molecules where changes in steric, electrostatic, or hydrophobic fields are predicted to increase or decrease activity. nih.gov Such models provide valuable guidance for the rational design of new, more potent derivatives. nih.gov

Table 4: Common Molecular Descriptors Used in QSAR/QSPR Studies

| Descriptor Type | Example Descriptors | Property Represented |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO energies, Atomic Charges | Electron distribution, Reactivity |

| Steric | Molecular Volume, Surface Area, Molar Refractivity (MR) | Size and shape of the molecule |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and membrane permeability |

| Topological | Connectivity Indices (e.g., Wiener Index) | Molecular branching and structure |

| 3D-QSAR Fields | CoMFA/CoMSIA Steric and Electrostatic Fields | 3D spatial influence on activity |

Applications and Future Research Trajectories for 3 Piperidin 1 Ylbenzonitrile in Chemical and Biomedical Sciences

Role as a Privileged Scaffold or Intermediate in Pharmaceutical Synthesis

The piperidine (B6355638) ring is widely regarded as a "privileged scaffold" in medicinal chemistry. mdpi.comresearchgate.net This term describes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a recurring motif in a wide range of biologically active compounds. mdpi.com The versatility of the piperidine moiety lies in its sp³-rich, non-planar structure, which allows for precise spatial arrangement of substituents to interact with target proteins. pharmaceutical-technology.com

The 3-Piperidin-1-ylbenzonitrile structure serves as a valuable intermediate in the synthesis of more complex pharmaceutical agents. researchgate.net Its architecture allows for modification at several key positions: the piperidine nitrogen, the aromatic ring, and the nitrile group. This synthetic tractability enables the creation of diverse chemical libraries for screening against various diseases. For instance, related structures like 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile have been identified as key intermediates for synthesizing 3-aminopyrazole (B16455) derivatives, which are precursors for potential anticancer and anti-malarial agents. nih.gov The synthesis of such intermediates often involves nucleophilic aromatic substitution reactions where a piperidine-containing fragment is coupled with a fluorobenzonitrile precursor. nih.gov

The development of efficient synthetic routes to piperidine-containing intermediates is a critical focus of process chemistry. For example, an optimized synthesis was developed for methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a key intermediate for highly active narcotic analgesics like remifentanil, starting from 1-benzylpiperidin-4-one. researchgate.net This highlights the industrial importance of piperidine-based building blocks.

| Intermediate/Scaffold | Starting Material Example | Therapeutic Area Application | Reference |

|---|---|---|---|

| 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile | 1-(Piperidin-4-yl)piperidine and 4-fluorobenzonitrile (B33359) | Anticancer, Anti-malarial agents | nih.gov |

| Methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate | 1-Benzylpiperidin-4-one | Narcotic Analgesics (e.g., Remifentanil) | researchgate.net |

| 1-Benzyl-3-piperidone hydrochloride | Benzylamine and 2-halogenated ethyl acetate (B1210297) | General pharmaceutical synthesis | google.com |

Potential as a Lead Compound for Drug Discovery

A lead compound is a chemical starting point for the design of new drugs. The this compound scaffold embodies characteristics that make it a promising lead for various therapeutic targets. Piperidine derivatives have demonstrated a vast range of pharmacological activities, including anticancer, anti-Alzheimer's, antimicrobial, antiviral, analgesic, and antipsychotic properties. nih.govijnrd.orgencyclopedia.pub

The process of lead discovery often involves screening compound libraries to identify "hits"—molecules with interesting biological activity. nih.gov A hit containing the this compound core would then undergo lead optimization, where chemists systematically modify its structure to improve potency, selectivity, and pharmacokinetic properties. For example, in the development of antagonists for the bombesin (B8815690) receptor subtype-3 (BRS-3), a high-throughput screening hit was identified and subsequently re-synthesized with its analogs to explore the structure-activity relationship (SAR). nih.gov

Derivatives incorporating the piperidine-benzonitrile motif have been investigated for a multitude of diseases.

Neurodegenerative Diseases : Hybrid molecules combining a functionalized piperidine unit (from the anti-Alzheimer's drug donepezil) with other pharmacophores have been designed as multi-target agents for Alzheimer's disease. researchgate.net Indole-piperidine amides have been evaluated as dual inhibitors of cholinesterase and β-secretase, key enzymes in Alzheimer's pathology. nih.gov

Cancer : Piperidine-based derivatives have been synthesized as potential anti-tubulin agents that arrest the cell cycle, showing cytotoxic potential against lung, colon, and breast cancer cell lines. scispace.com Similarly, arylpiperazine derivatives, which share structural similarities, are being explored for their anti-proliferative activity in various tumor cells. mdpi.com

Pain Management : 3-Hydroxy-piperidine derivatives have been shown to reduce neuropathic pain through an opioid-mediated mechanism in preclinical models. nih.gov

| Piperidine Derivative Class | Therapeutic Target/Disease | Observed Activity | Reference |

|---|---|---|---|

| Indole-piperidine amides | Alzheimer's Disease | Dual inhibition of hAChE and hBACE-1 | nih.gov |

| 1-(4-Bromo-2-(pyrrolidine-1-yl) benzyl) piperidine derivatives | Cancer | Anti-tubulin agents, G2/M cell cycle arrest | scispace.com |

| 3-Hydroxy-piperidinyl-N-benzyl-acyl-arylhydrazones | Neuropathic Pain | Antinociceptive activity via opioid system | nih.gov |

| Pyrazolo[3,4-c] researchgate.netscbt.comnaphthyridine-based piperidines | Obesity | Bombesin receptor subtype-3 (BRS-3) agonists | nih.gov |

| Piperidinol analogs | Tuberculosis | Direct anti-tuberculosis activity | nih.gov |

Preclinical Efficacy and Safety Assessment Methodologies

Before a compound can be considered for human trials, it must undergo rigorous preclinical testing to evaluate its efficacy and safety. These methodologies involve a combination of in vitro (cell-based) and in vivo (animal) studies.

Efficacy Assessment:

In Vitro Assays : The initial evaluation of a compound's biological activity is typically performed using in vitro assays. These can include enzyme inhibition assays, where the ability of the compound to block the activity of a target enzyme (e.g., cholinesterase) is measured. nih.gov Receptor binding assays determine the affinity of the compound for a specific biological target. Cell-based assays, such as the MTT assay, are used to measure the cytotoxic effects of potential anticancer compounds on various cancer cell lines. scispace.com

In Vivo Models : Compounds that show promise in vitro are advanced to in vivo testing in animal models of disease. For example, the antinociceptive effects of piperidine derivatives have been evaluated in rodent models of neuropathic pain, such as the chronic constriction injury (CCI) model and the tail-flick test. nih.gov For neurodegenerative diseases, permeability across the blood-brain barrier is a critical factor, which can be assessed using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB). nih.gov

Safety Assessment:

Cytotoxicity Screening : Preliminary safety is assessed by testing the compound's toxicity toward normal, non-cancerous mammalian cell lines. researchgate.net

In Vivo Toxicology : Early-stage animal studies are conducted to identify potential side effects or toxicity. For instance, during the evaluation of piperidinol analogs for anti-tuberculosis activity, adverse effects were observed in in vivo tests, which prevented their further development. nih.gov These studies provide critical information on the compound's safety profile before it can be considered for clinical investigation.

| Assessment Type | Methodology | Purpose | Example Application |

|---|---|---|---|

| Efficacy | Enzyme/Receptor Assays | Measure direct interaction with a biological target (inhibition/binding). | Testing indole-piperidine amides on hAChE and hBACE-1 enzymes. nih.gov |

| Cell-based Assays (e.g., MTT) | Determine cellular effects like cytotoxicity or proliferation inhibition. | Screening piperidine derivatives against A549, HCT-116, and MCF-7 cancer cell lines. scispace.com | |

| Animal Models of Disease | Evaluate therapeutic effect in a living organism. | Using the tail flick test and CCI model to assess pain reduction by piperidine derivatives. nih.gov | |

| Safety | Cytotoxicity on Normal Cells | Assess toxicity to non-cancerous cells. | Evaluating toxicity of compounds toward normal mammalian cell lines like 3T3. researchgate.net |

| In Vivo Toxicology Studies | Identify adverse effects and safety profile in animal models. | Observing side effects of piperidinol analogs during anti-tuberculosis testing. nih.gov |

Integration into Chemical Biology Probes and Tools

Beyond therapeutic applications, scaffolds like this compound can be developed into chemical biology probes. These are specialized molecules used as tools to study biological systems, such as identifying the targets of a drug or visualizing cellular processes. nih.gov

A chemical probe is typically created by modifying a bioactive molecule—like a derivative of this compound—to include a reporter tag or a reactive group. For example, a fluorescent dye can be attached to the scaffold to create a fluorescent ligand. Such probes allow researchers to visualize the location of a target receptor in cells using techniques like confocal microscopy and flow cytometry. nih.gov

Recently, novel fluorescent ligands based on an indole-piperidine scaffold were developed to study sigma (σ) receptors, which are targets of interest for cancer and Alzheimer's disease. nih.gov These probes, with emissions ranging from green to near-infrared, were validated as powerful tools for investigating σ₂ receptor biology. nih.gov The this compound framework is amenable to similar modifications. The nitrile group could be reduced to an amine and subsequently coupled to a fluorescent tag, or substituents on the aromatic ring could serve as attachment points, enabling the creation of new probes to explore a wide range of biological questions.

Challenges and Opportunities in the Academic Research of this compound

Challenges: The academic exploration of the this compound scaffold is not without its challenges. One significant hurdle is the development of efficient and stereoselective synthetic methods. nih.gov While numerous methods exist for synthesizing piperidine rings, achieving specific substitution patterns, particularly with multiple chiral centers, can be complex and require multi-step syntheses. nih.govbohrium.com Another challenge lies in optimizing the pharmacokinetic properties of derivatives. Issues such as poor solubility, rapid metabolism, or low permeability across biological membranes can limit the therapeutic potential of promising compounds. As seen with some piperidinol analogs, unexpected toxicity or side effects can also halt development. nih.gov

Opportunities: Despite the challenges, the opportunities for research on this compound are vast. There is significant potential in applying this scaffold to novel and underexplored biological targets. The development of multi-target directed ligands (MTDLs), which can modulate several disease-related targets simultaneously, is a promising strategy for complex conditions like Alzheimer's disease, and the piperidine-benzonitrile core is well-suited for this approach. nih.gov

Furthermore, advances in synthetic chemistry, such as photoredox catalysis and C-H functionalization, offer new avenues for creating diverse libraries of this compound analogs with greater efficiency. researchgate.net There is also an opportunity to design derivatives with improved drug-like properties by incorporating elements that enhance metabolic stability or target engagement. The continued exploration of this privileged scaffold in academic research is likely to yield novel lead compounds, valuable chemical probes, and a deeper understanding of the molecular basis of disease. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.